Ethyl 4-(pyrimidin-2-ylamino)benzoate
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Overview
Description
Ethyl 4-(pyrimidin-2-ylamino)benzoate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring attached to an ethyl ester of 4-aminobenzoic acid. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(pyrimidin-2-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with pyrimidine derivatives under specific conditions. One common method involves the refluxing of 4-aminobenzoic acid with pyrimidine-2-amine in the presence of an appropriate solvent such as ethanol. The reaction mixture is then concentrated and purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyrimidin-2-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 4-(pyrimidin-2-ylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively bind to retinoid X receptor alpha (RXRα), leading to the modulation of RXRα-dependent transcriptional activities. This interaction can induce apoptosis in cancer cells by activating caspase-3 and promoting the cleavage of poly ADP-ribose polymerase .
Comparison with Similar Compounds
Ethyl 4-(pyrimidin-2-ylamino)benzoate can be compared with other pyrimidine derivatives such as:
- Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate
- 4-(pyrimidin-2-ylamino)benzoic acid
- (4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide
These compounds share similar structural features but may differ in their biological activities and applications. This compound is unique due to its specific interaction with RXRα and its potential therapeutic applications in cancer treatment .
Properties
CAS No. |
959928-89-3 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 4-(pyrimidin-2-ylamino)benzoate |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-12(17)10-4-6-11(7-5-10)16-13-14-8-3-9-15-13/h3-9H,2H2,1H3,(H,14,15,16) |
InChI Key |
QZNMTAJPWIVICE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=CC=N2 |
Origin of Product |
United States |
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